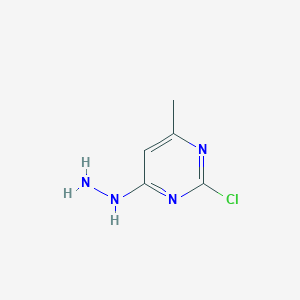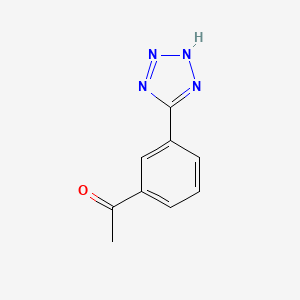
1-(3-(1h-Tetrazol-5-yl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one typically involves the formation of the tetrazole ring followed by its attachment to the phenyl ethanone moiety. One common method involves the use of sodium azide and triethyl orthoformate to form the tetrazole ring, which is then coupled with the phenyl ethanone . The reaction conditions often require a solvent such as methanol and may be carried out at room temperature .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs multicomponent reactions (MCRs) due to their efficiency and atom economy. The Ugi-azide reaction is a notable example, where an isocyanide, an aldehyde, an amine, and sodium azide react in a one-pot process to form the desired tetrazole derivative .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the tetrazole ring.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the tetrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated tetrazole compounds .
Applications De Recherche Scientifique
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in photographic materials
Mécanisme D'action
The mechanism of action of 1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of these acids. This interaction can lead to the inhibition of enzymes or receptors involved in various biological pathways, contributing to its antimicrobial, anti-inflammatory, and other biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Synthesized via the Ugi-azide reaction and used in medicinal chemistry.
Uniqueness
1-(3-(1H-Tetrazol-5-yl)phenyl)ethan-1-one is unique due to its specific structure, which combines the tetrazole ring with a phenyl ethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H8N4O |
|---|---|
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
1-[3-(2H-tetrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C9H8N4O/c1-6(14)7-3-2-4-8(5-7)9-10-12-13-11-9/h2-5H,1H3,(H,10,11,12,13) |
Clé InChI |
PQYFFDSITYFQRA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
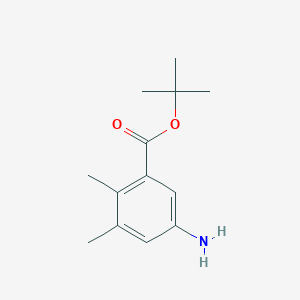
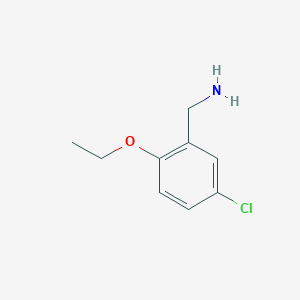
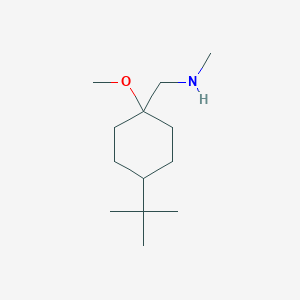
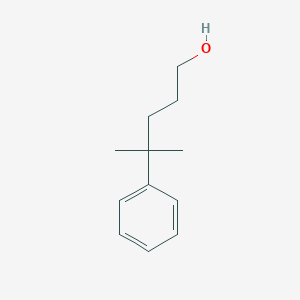
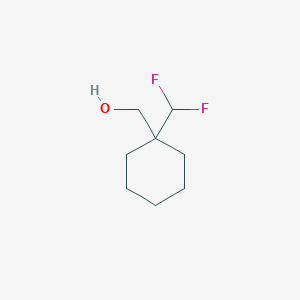
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
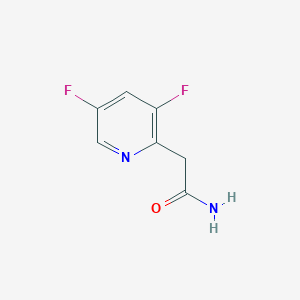
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)
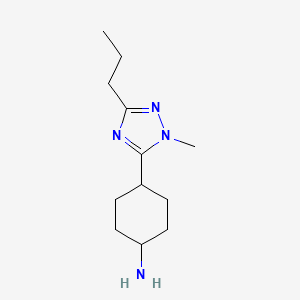
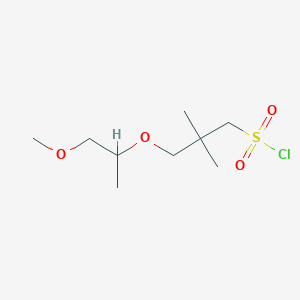
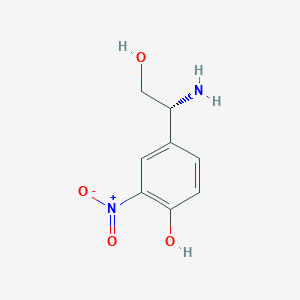
![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)
